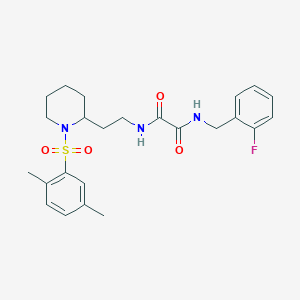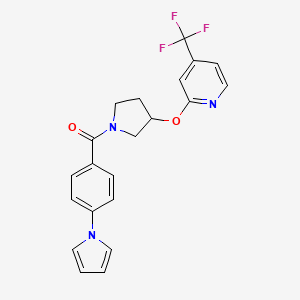
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is an organic compound known for its intriguing chemical structure and diverse range of applications. This compound combines multiple functional groups, including pyrrole and pyrrolidine rings, as well as a trifluoromethylated pyridine moiety, making it a molecule of significant interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can be achieved through a multi-step process:
Formation of the pyrrole ring: : This can be done through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization with ammonia or primary amines.
Introduction of the phenyl group: : Through a Suzuki coupling reaction between a pyrrole boronic acid and a bromobenzene derivative.
Formation of the pyrrolidine ring: : By reacting an appropriate ketone with an amine, followed by cyclization.
Introduction of the trifluoromethyl group: : Using a nucleophilic substitution reaction to incorporate the trifluoromethylated pyridine.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to scale up and improve yields. Specific reaction conditions such as temperature, solvent, and catalysts are meticulously controlled to ensure high purity and efficiency.
化学反应分析
Types of Reactions: The compound undergoes several types of chemical reactions:
Oxidation: : The pyrrole and pyrrolidine rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic aromatic substitution reactions are possible due to the presence of phenyl and pyridine rings.
Common Reagents and Conditions: Common reagents include:
Oxidizing agents: : m-CPBA, hydrogen peroxide
Reducing agents: : LiAlH4, sodium borohydride
Catalysts: : Palladium on carbon (Pd/C) for Suzuki coupling
Major Products Formed: Major products from these reactions include:
Various oxidation products from pyrrole and pyrrolidine rings
Reduced derivatives with altered functional groups
科学研究应用
Chemistry: In chemistry, the compound serves as a building block for more complex molecules and is used in developing new synthetic methodologies.
Biology: In biology, its analogs are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in designing drugs targeting specific enzymes or receptors.
Industry: In the industry, it finds applications in the development of advanced materials, such as polymers and coatings.
作用机制
The compound exerts its effects through interactions with specific molecular targets. For instance:
Enzyme inhibition: : By binding to the active sites of enzymes, it can inhibit their activity.
Receptor modulation: : Interaction with cellular receptors can modulate signal transduction pathways.
相似化合物的比较
Similar Compounds:
(4-(1H-pyrrol-1-yl)phenyl)methanone
(4-(trifluoromethyl)pyridin-2-yl)oxy)methanone
The combination of pyrrole and pyrrolidine rings with a trifluoromethylated pyridine group makes this compound unique in terms of its structural complexity and potential functional diversity.
These similar compounds typically lack the combined functionalities that impart distinct chemical and biological properties to (4-(1H-pyrrol-1-yl)phenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, making it a notable compound for further exploration and application.
属性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-7-9-25-19(13-16)29-18-8-12-27(14-18)20(28)15-3-5-17(6-4-15)26-10-1-2-11-26/h1-7,9-11,13,18H,8,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBFZYMNYTSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2675715.png)
![5-(Cyclopropylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2675716.png)
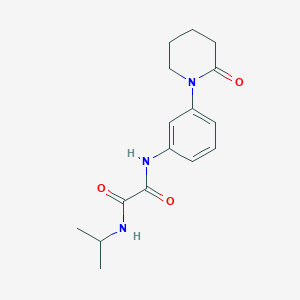
![5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B2675720.png)

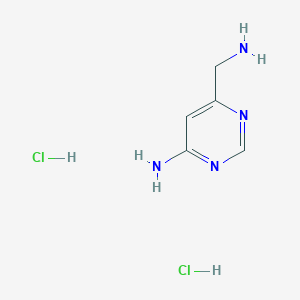
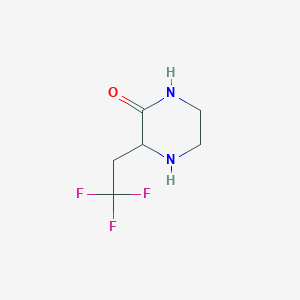
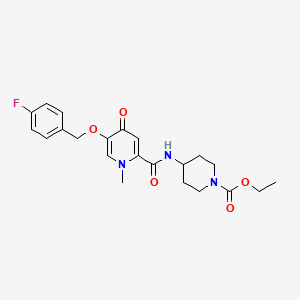
![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-1-phenylmethanesulfonamide](/img/structure/B2675730.png)
![2-[(4-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2675732.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2675734.png)

